2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide
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Overview
Description
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide is a complex organic compound that features a bromine atom, a sulfonyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide typically involves multi-step organic reactions. One common route starts with the bromination of aniline derivatives, followed by sulfonylation and subsequent acetamide formation. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize the reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound makes it a suitable candidate for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine site.
Scientific Research Applications
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It may be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and sulfonyl group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide
- 2-(3-fluoro-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide
- 2-(3-iodo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide
Uniqueness
Compared to its analogs, 2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. This uniqueness makes it a valuable compound for specific applications where bromine’s properties are advantageous.
Properties
IUPAC Name |
2-(3-bromo-N-(4-methylphenyl)sulfonylanilino)-N-(2-ethylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O3S/c1-3-18-7-4-5-10-22(18)25-23(27)16-26(20-9-6-8-19(24)15-20)30(28,29)21-13-11-17(2)12-14-21/h4-15H,3,16H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXJYYVLTOOOHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CN(C2=CC(=CC=C2)Br)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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